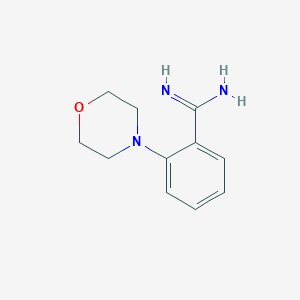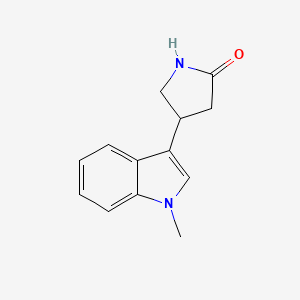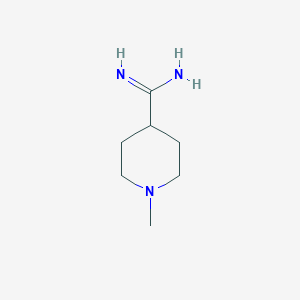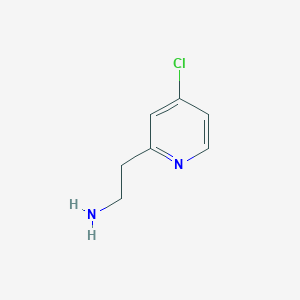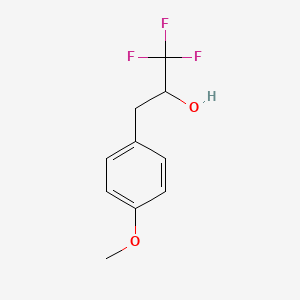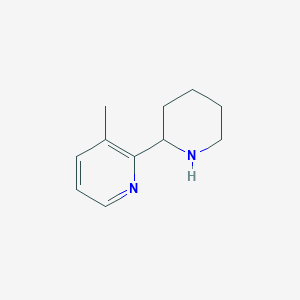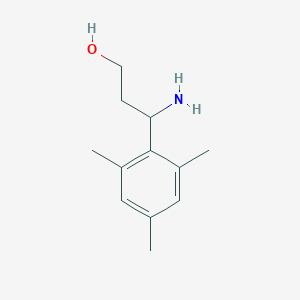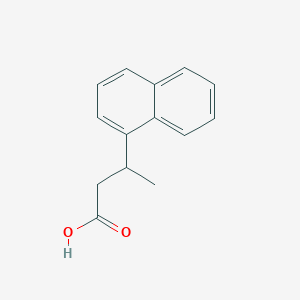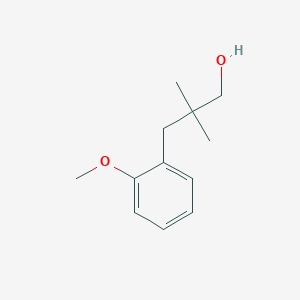
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropanol structure
Métodos De Preparación
The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several routes. One common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed reaction, followed by reduction to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby reducing oxidative stress . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:
Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant activity.
Isoeugenol: Another methoxyphenol with similar applications and properties.
Tris(2-methoxyphenyl)amine: A compound with a similar methoxyphenyl structure, used in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3/h4-7,13H,8-9H2,1-3H3 |
Clave InChI |
QOQIZMLYMNOKLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


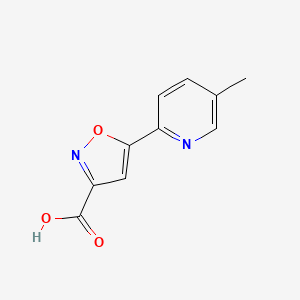

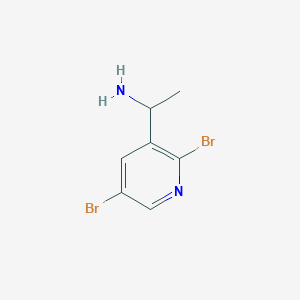

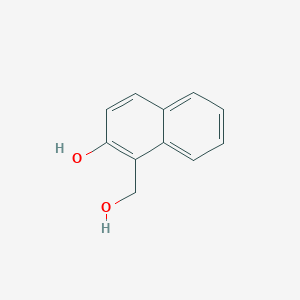
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
